molecular formula C11H11BrN2O2 B1520597 3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester CAS No. 1211661-21-0

3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester

Cat. No. B1520597
M. Wt: 283.12 g/mol
InChI Key: FFOVISYRUIVHAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

The molecular structure of “3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester” is represented by the formula C11H11BrN2O2 . The InChI code for this compound is 1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3 .


Chemical Reactions Analysis

Indoles, both natural and synthetic, show various biologically vital properties . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Physical And Chemical Properties Analysis

The compound “3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester” has a molecular weight of 283.12 . It is a brown solid in its physical form .

Scientific Research Applications

Synthesis of Novel Derivatives

Research into the chemical properties and synthesis pathways of compounds structurally related to 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester has led to the development of novel derivatives. For instance, novel classes of indole derivatives, such as ethyl esters of 3,7-dihydro-7-oxopyrano(3,2-e)indol-2-carboxylic acids with various substituents, have been synthesized from diazotized compounds and ethyl esters in the presence of sodium acetate. These compounds were characterized by 1H-NMR and mass spectra, highlighting their potential in further chemical and pharmacological studies (Traven, Suslov, & Gordeev, 2000).

Crystal Structure Analysis

The synthesis and crystal structure of derivatives closely related to 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester have been reported, providing insights into their molecular configuration and potential interactions. For example, the crystal structure of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid was determined, offering a detailed look at the orthorhombic crystal structure and the importance of hydrogen bonding in stabilizing the molecule's three-dimensional network (Xing, 2010).

Development of Antibacterial Agents

Research on derivatives of indole-2-carboxylic acid ethyl ester has led to the discovery of potential antibacterial agents. For instance, compounds synthesized from 2-aminofluorene and its derivatives via the Japp-Klingemann and Fischer reactions have shown promising antibacterial activity, indicating the potential of these compounds in medical and pharmaceutical applications (Frolova, Akhvlediani, & Suvorov, 1982).

Novel Synthesis Approaches

The exploration of new synthesis methods for indole and pyrrole derivatives, including those related to 3-amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester, has been a significant area of research. Techniques such as the Fischer indole synthesis have been employed to generate a range of indole derivatives, demonstrating the versatility and potential of these methods for creating complex molecules with potential biological activities (Wensbo, Annby, & Gronowitz, 1995).

Optimization of Synthesis Parameters

The optimization of synthesis parameters for related compounds, such as 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester, has been the focus of recent research. Studies have identified optimal conditions for maximizing yield and purity, contributing to more efficient and effective synthesis processes for these complex molecules (Huang Bi-rong, 2013).

properties

IUPAC Name

ethyl 3-amino-6-bromo-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOVISYRUIVHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester
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3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester
Reactant of Route 6
3-Amino-6-bromo-1H-indole-2-carboxylic acid ethyl ester

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